molecular formula C13H15NO B14743138 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- CAS No. 4714-50-5

7-Azabicyclo[4.1.0]heptane, 7-benzoyl-

Cat. No.: B14743138
CAS No.: 4714-50-5
M. Wt: 201.26 g/mol
InChI Key: FNDMAJGUMSOVCV-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane is a bicyclic amine featuring a six-membered cyclohexane ring fused with a three-membered aziridine ring. The 7-benzoyl derivative introduces a benzoyl group at the bridgehead nitrogen, altering its electronic and steric properties.

The benzoyl group is expected to enhance electrophilicity at the amide carbonyl, influencing reactivity in hydrolysis or biological interactions.

Properties

CAS No.

4714-50-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

FNDMAJGUMSOVCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Bicyclic Amine Derivatives
Compound Name Bridge System Substituent Molecular Formula Molecular Weight Key Applications
7-Azabicyclo[4.1.0]heptane [4.1.0] None C₆H₁₁N 97.16 Bioactive compound precursor
7-Benzoyl-7-azabicyclo[4.1.0]heptane [4.1.0] Benzoyl (C₆H₅CO-) C₁₃H₁₅NO 201.27* Hypothesized protease inhibitor
7-[(4-Methylphenyl)sulfonyl]- derivative [4.1.0] Tosyl (CH₃C₆H₄SO₂-) C₁₃H₁₇NO₂S 251.34 Synthetic intermediate
7-Azabicyclo[2.2.1]heptane (7-azanorbornane) [2.2.1] None C₆H₁₁N 97.16 Epibatidine analogs
N-Benzoyl-7-azabicyclo[2.2.1]heptane [2.2.1] Benzoyl C₁₃H₁₅NO 201.27* Hydrolysis stability studies

*Calculated based on molecular formulas.

Key Observations :

  • Tosyl and benzoyl groups increase molecular weight and hydrophobicity, affecting solubility and reactivity .

Reactivity in Base-Catalyzed Hydrolysis

Table 2: Hydrolysis Reactivity of Bicyclic Amides (70°C, NaOH/D₂O)
Compound Substituent Bridge System Relative Reaction Rate Activation Energy (ΔG‡, kcal/mol)*
Azetidine amide (2a) Benzoyl Monocyclic 1.00 (Reference) 22.1
Pyrrolidine amide (3a) Benzoyl Monocyclic 0.75 24.3
7-Azabicyclo[2.2.1]heptane amide (4a) Benzoyl [2.2.1] 0.15 28.6
Bridgehead-substituted (5a) Benzoyl + CH₃ [2.2.1] 0.05 31.2

*DFT-calculated values.

Key Findings :

  • The [2.2.1] bridge system exhibits exceptional resistance to hydrolysis due to non-planar amide geometry and steric shielding of the carbonyl group .
  • Bridgehead substitution (e.g., methyl groups) further stabilizes the amide by increasing steric bulk .

Physical and Spectral Properties

Table 3: Physical Properties of Selected Derivatives
Compound CAS Number Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
7-Azabicyclo[4.1.0]heptane 286-18-0 Not reported Not reported 1.257 (predicted) -6.46
7-[(4-Methylphenyl)sulfonyl]- derivative 68820-12-2 55–56 386 (predicted) 1.257 -6.46
1-Methyl-7-tosyl derivative 835650-93-6 Not reported Not reported Not reported Not reported

Notes:

  • Tosyl derivatives exhibit higher melting points due to crystalline packing from sulfonyl groups .
  • The pKa of ~-6.46 suggests strong basicity at the bridgehead nitrogen, critical for protonation in biological environments .

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